molecular formula C10H17NO3 B1203358 6-((2-Methyl-1-oxoallyl)amino)hexanoic acid CAS No. 59178-92-6

6-((2-Methyl-1-oxoallyl)amino)hexanoic acid

Cat. No. B1203358
CAS RN: 59178-92-6
M. Wt: 199.25 g/mol
InChI Key: FSFFIYOYBDBDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methyl-1-oxoallyl)amino)hexanoic acid, also known as 6-((2-Methyl-1-oxoallyl)amino)hexanoic acid, is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((2-Methyl-1-oxoallyl)amino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-Methyl-1-oxoallyl)amino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59178-92-6

Product Name

6-((2-Methyl-1-oxoallyl)amino)hexanoic acid

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

6-(2-methylprop-2-enoylamino)hexanoic acid

InChI

InChI=1S/C10H17NO3/c1-8(2)10(14)11-7-5-3-4-6-9(12)13/h1,3-7H2,2H3,(H,11,14)(H,12,13)

InChI Key

FSFFIYOYBDBDMQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCCCCC(=O)O

Canonical SMILES

CC(=C)C(=O)NCCCCCC(=O)O

Other CAS RN

59178-92-6

synonyms

6-(methacryloylamino)hexanoic acid
6-methacrylamidohexanoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-aminocaproic acid (6.55 g), 50 mmol) in 150 ml of glacial acetic acid methacrylic anhydride (8.7 ml, 55 mmol) were added at room temperature, and resulting mixture was stirred for 12 hours. All volatiles were removed under reduced pressure. Crude material was submitted to column chromatography on silica gel, which was performed in chloroform with applying gradient of methanol (0-7.5%) and gave 8.65 g (87%) of N-methacryloyl-6-aminocaproic acid as white solid. MALDI MS: found 200.06 (M+H)+, C10H17NO3; calc. 199.07.
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
acetic acid methacrylic anhydride
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methacryloyl chloride was reacted with 6-amino caproic acid to give N-methacryloyl 6-amino caproic acid. This was then esterified with p-nitrophenol using standard synthetic methods to give N-methacryloyl 6-amino caproyl p-nitrophenol. 0.5 gm (0.0018 mol) N-isobutyryl 6-amino osproyl 2-amino pyridine, 0.4 gm N-methacryloyl histidine and 0.1071 gm CoCl2.6H2O were dissolved in 5 ml methanol and stirred for 1 hour. Methanol was then removed under reduced pressure. This was further diluted with 3.5 gm 2-hydroxyethyl methacrylate and 0.5 ml ethylene glycol dimethacrylate, and 100 mg azobisisobutyronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.